molecular formula C23H22N4O4S3 B2873168 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 443349-54-0

2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2873168
CAS No.: 443349-54-0
M. Wt: 514.63
InChI Key: ABJCAEYXTPMMCW-UHFFFAOYSA-N
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Description

2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiophene ring and the sulfamoylphenyl group. Common reagents used in these reactions include thiophene-2-carboxaldehyde, 2-aminobenzamide, and 4-sulfamoylphenethylamine. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The sulfamoylphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and substituted phenyl derivatives.

Scientific Research Applications

2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include the inhibition of key signaling molecules and the modulation of cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thiophene Derivatives: Molecules featuring the thiophene ring with various functional groups.

    Sulfamoylphenyl Derivatives: Compounds containing the sulfamoylphenyl group with different core structures.

Uniqueness

2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of a quinazolinone core, a thiophene ring, and a sulfamoylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S3/c24-34(30,31)18-9-7-16(8-10-18)11-12-25-21(28)15-33-23-26-20-6-2-1-5-19(20)22(29)27(23)14-17-4-3-13-32-17/h1-10,13H,11-12,14-15H2,(H,25,28)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJCAEYXTPMMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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